N-(3-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
N-(3-Chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic compound featuring a benzothiazole-1,1,3-trioxide (saccharin-derived) core linked to a 3-chlorophenyl group via a propanamide bridge. This structure combines a sulfonamide-like moiety with aromatic and amide functionalities, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or Schotten-Baumann reactions between acyl chlorides and amines .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-10(15(20)18-12-6-4-5-11(17)9-12)19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASOQRNGTQRUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Position Matters :
- The 3-chlorophenyl group in the target compound contrasts with the 4-hydroxyphenyl in SCP-1. The latter’s polar -OH group enhances solubility but reduces metabolic stability compared to the electron-withdrawing -Cl .
- In SCP-1, hydrogen bonding via the -OH group facilitates crystal packing, as shown by X-ray data (C–H bond lengths: 0.91–0.97 Å) .
Dual benzothiazole cores (e.g., ) increase molecular weight (465.5 g/mol) and may hinder membrane permeability despite improved thermal stability .
Key Observations:
Pharmacokinetic and Physicochemical Properties
Table 3: Pharmacokinetic Data for SCP-1 vs. Target Compound
Key Observations:
- The 3-chlorophenyl group in the target compound likely increases lipophilicity (higher LogP), favoring blood-brain barrier penetration but risking hepatotoxicity.
- SCP-1’s 4-hydroxyphenyl group improves water solubility, aligning with its shorter half-life due to rapid renal clearance .
Q & A
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 3-chloroaniline with a benzothiazole derivative (e.g., 1,1,3-trioxo-2,3-dihydrobenzothiazole) using coupling agents like EDC/HOBt in dimethylformamide (DMF) .
- Functionalization : Introducing the propanamide group via nucleophilic substitution or condensation under basic conditions (e.g., triethylamine as a catalyst) .
Key considerations : - Solvent selection (DMF or dichloromethane for solubility).
- Temperature control (reflux at 80–100°C for optimal yield).
- Purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation.
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ at m/z 423.05 for C₁₇H₁₄ClN₂O₄S) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
Q. How stable is this compound under standard laboratory conditions?
- Thermal stability : Stable at room temperature (25°C) but degrades above 150°C.
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiazole ring .
- Hydrolytic stability : Susceptible to hydrolysis in acidic/basic conditions (pH <4 or >10); neutral buffers recommended for biological assays .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield?
Methodology :
- Factors : Vary reaction time (6–24 hrs), temperature (60–100°C), and solvent ratio (DMF:H₂O = 1:1 to 3:1).
- Response surface modeling : Use a central composite design to predict optimal conditions.
Example table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| Reaction Time (h) | 6 | 24 | 18 |
| Solvent Ratio | 1:1 | 3:1 | 2.5:1 |
| Outcome : A 22% increase in yield (from 48% to 70%) under optimized conditions . |
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Approach :
- Dose-response assays : Test across a wider concentration range (0.1–100 µM) to identify threshold effects.
- Target specificity : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with known antimicrobial targets (e.g., bacterial DNA gyrase) vs. off-targets .
- Membrane permeability : Assess via Caco-2 cell models; low permeability may explain false negatives .
Case study : Discrepancies in anticancer activity were resolved by identifying efflux pump-mediated resistance in certain cell lines .
Q. What computational strategies predict degradation pathways and metabolites?
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., amide bond cleavage at ΔG‡ = 25 kcal/mol) .
- Molecular Dynamics (MD) : Simulate hydrolysis in explicit solvent models (water/DMSO) to predict primary degradation products .
- Validation : Compare with LC-MS/MS data from accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How to elucidate structure-activity relationships (SAR) for benzothiazole analogs?
Strategy :
- Analog synthesis : Modify substituents on the chlorophenyl (e.g., -OCH₃, -CF₃) and benzothiazole (e.g., -NO₂, -CH₃) groups.
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
Key findings : - Electron-withdrawing groups (e.g., -Cl) enhance receptor binding (ΔΔG = -1.2 kcal/mol) .
- Bulkier substituents reduce solubility but increase target residence time .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Amide coupling | 70 | 98 | High scalability | Requires anhydrous conditions |
| Microwave-assisted | 85 | 99 | Faster reaction (2 hrs) | Specialized equipment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
